molecular formula C9H11NO2 B3055797 Methyl cyano(cyclopentylidene)acetate CAS No. 66977-04-6

Methyl cyano(cyclopentylidene)acetate

Cat. No. B3055797
Key on ui cas rn: 66977-04-6
M. Wt: 165.19 g/mol
InChI Key: OWUBLGHIVNFJET-UHFFFAOYSA-N
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Patent
US07250433B2

Procedure details

To a solution of cyano-cyclopentylidene-acetic acid methyl ester (20.8 g, 126 mmol), in acetonitrile (500 mL) was added nitromethane (34 mL, 630 mmol, 5 eq) followed by dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (18.8 mL, 126 mmol). The reaction solution turned orange upon the addition of DBU. The reaction mixture was stirred at room temperature for 16 hours. Another portion of DBU (1 mL) was added and stirred for 1 hour. The reaction mixture was partitioned between ether (1 L) and 1N HCl (400 mL) and the layers separated. The organic layer was washed with 1N HCl (2×300 mL), brine (2×200 mL), dried over sodium sulfate, filtered and evaporated. The residue was chromatographed on a wet-packed silica gel column eluting with 4-6% ethyl acetate/hexanes. The appropriate fractions were combined and evaporated to furnish 14.0 g (62%) of 1-cyano-spiro[2.4]heptane-1-carboxylic acid methyl ester as a clear oil: 1H NMR (300 MHz, CDCl3) δ 1.64 (d, J=5.0 Hz, 1H), 1.70-1.88 (m, 7H), 2.14 (d, J=5.0 Hz, 1H), 2.1-2.19 (m, 1H), 3.82 (s, 3H); MS (APCI) m/z 180 [M+H]+.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]([C:10]#[N:11])=[C:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.[N+]([CH3:16])([O-])=O.N12CCCN=C1CCCCC2>C(#N)C>[CH3:1][O:2][C:3]([C:4]1([C:10]#[N:11])[C:5]2([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:16]1)=[O:12]

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
COC(C(=C1CCCC1)C#N)=O
Name
Quantity
34 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
18.8 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ether (1 L) and 1N HCl (400 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (2×300 mL), brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a wet-packed silica gel column
WASH
Type
WASH
Details
eluting with 4-6% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C1(CC12CCCC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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